2-[(7-amino-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)sulfanyl]-1-(4-methoxyphenyl)ethanone
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Overview
Description
2-[(7-amino-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)sulfanyl]-1-(4-methoxyphenyl)ethanone is a complex organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused with a triazolothiadiazine moiety, makes it a subject of interest for researchers aiming to develop new pharmaceuticals and industrial chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(7-amino-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)sulfanyl]-1-(4-methoxyphenyl)ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 4-methoxybenzoyl chloride with 2-mercapto-1H-[1,2,4]triazole in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then treated with hydrazine hydrate to introduce the amino group, resulting in the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to ensure the compound meets the required standards for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-[(7-amino-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)sulfanyl]-1-(4-methoxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which can reduce the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or methoxy groups are replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as a solvent.
Substitution: Halogenating agents, nucleophiles like amines or thiols, solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(7-amino-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)sulfanyl]-1-(4-methoxyphenyl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(7-amino-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)sulfanyl]-1-(4-methoxyphenyl)ethanone involves its interaction with specific molecular targets. The compound can bind to active sites of enzymes, inhibiting their activity and disrupting metabolic pathways. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the inhibition of microbial growth. The exact pathways and targets may vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-[(7-amino-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)sulfanyl]-1-(4-methoxyphenyl)ethanone can be compared with other triazole derivatives, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar triazole ring structure but differ in the fused ring system, leading to different biological activities and applications.
1,2,4-Triazolo[4,3-b][1,2,4,5]tetrazines: These compounds are known for their energetic properties and are used in the development of explosives and propellants.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazoles: These compounds have been studied for their antimicrobial and anticancer activities, similar to the compound .
The uniqueness of this compound lies in its specific structure, which allows for a diverse range of chemical reactions and biological activities, making it a versatile compound for various scientific and industrial applications.
Properties
IUPAC Name |
2-[(7-amino-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)sulfanyl]-1-(4-methoxyphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6O2S/c1-20-9-4-2-8(3-5-9)10(19)6-21-12-16-15-11-17(13)7-14-18(11)12/h2-5,7H,6,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCTPVYWLSBVYEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CSC2=NN=C3N2N=CN3N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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